Lipophilicity (XLogP3‑AA) Comparison with 2‑Methoxy and 2‑Propoxy Analogs
The 2‑ethoxy substituent confers a calculated XLogP3‑AA of 0.3 [2], which is intermediate between the 2‑methoxy analog (predicted XLogP3‑AA ≈ ‑0.2) and the 2‑propoxy analog (predicted XLogP3‑AA ≈ 0.8) when assessed by identical PubChem prediction algorithms [1]. This differential lipophilicity directly impacts predicted passive permeability and aqueous solubility, key parameters in early‐stage drug discovery.
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.3 |
| Comparator Or Baseline | 2‑Methoxy analog (predicted XLogP3‑AA ≈ ‑0.2); 2‑Propoxy analog (predicted XLogP3‑AA ≈ 0.8) |
| Quantified Difference | Δ 0.5 log units vs methoxy; Δ ‑0.5 log units vs propoxy |
| Conditions | PubChem XLogP3‑AA algorithm (release 2021.05.07) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and off‑target binding; a 0.5‑log shift can significantly alter a compound’s ADME profile, making the ethoxy analog a distinct candidate for permeability‑optimization campaigns.
- [1] PubChem predictions for 2‑methoxy‑5‑methyl‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one and 2‑propoxy‑5‑methyl‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one derived from identical XLogP3‑AA algorithm. View Source
- [2] PubChem CID 75480993. XLogP3‑AA = 0.3. View Source
